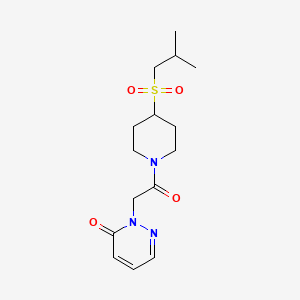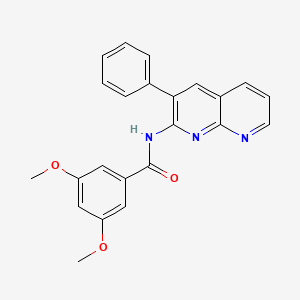
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a core structure in the compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One area of research involves the synthesis and evaluation of compounds for their anticancer properties. For example, the study of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity treatment shows structural modifications leading to high binding affinity to MCH receptor, which could be related to the anticancer potential of similar compounds (Kim et al., 2006). Additionally, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives show moderate activity against breast cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Salahuddin et al., 2014).
Cognitive Enhancement and Neuroprotection
Studies on cognitive enhancing agents, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have demonstrated antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential for neuroprotective applications (Ono et al., 1995). This indicates that similar compounds may offer benefits in enhancing cognitive functions and protecting against neuronal damage.
Chemotherapeutic Applications
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).
Mechanism Elucidation and Synthetic Applications
Research on the synthesis of benzo[c]phenanthridines and related compounds through intramolecular cyclization of enamides has contributed to understanding the mechanisms underlying the formation of these complex molecules. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry (Sotomayor et al., 1994).
Antitubercular Agents
The ultrasound-assisted synthesis of benzamide derivatives has shown promising anti-tubercular activity, indicating the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).
Zukünftige Richtungen
The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZEXWRHVTEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

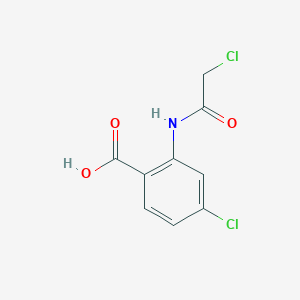
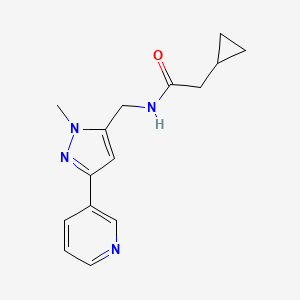

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
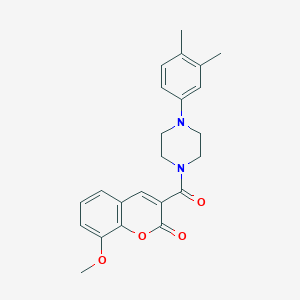
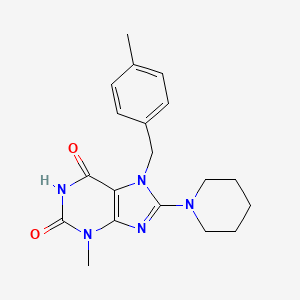
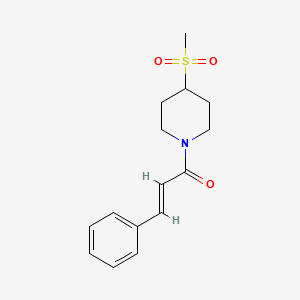

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
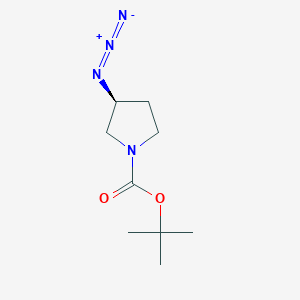
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)
